methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C20H18O4. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50°C .
Industrial Production Methods
The use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
- Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of an ethyl group at the 6-position and a phenyl group at the 4-position of the chromen ring differentiates it from other coumarin derivatives .
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H18O5/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)25-18(16)11-17(13)24-12-20(22)23-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
SNQUBCWRSBZCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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